molecular formula C9H8ClNO2 B2538987 4-(2-Chlorophenyl)-1,3-oxazolidin-2-one CAS No. 1462373-09-6

4-(2-Chlorophenyl)-1,3-oxazolidin-2-one

Cat. No. B2538987
CAS RN: 1462373-09-6
M. Wt: 197.62
InChI Key: YGPSSXIVJLVPMD-UHFFFAOYSA-N
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Description

The compound 4-(2-Chlorophenyl)-1,3-oxazolidin-2-one is a derivative of the 1,3-oxazolidin-2-one nucleus, which is a significant heterocycle framework in synthetic organic chemistry and medicinal chemistry. This particular derivative is not directly discussed in the provided papers, but the general class of oxazolidinones, to which it belongs, is well-represented and has been the subject of extensive research due to its applications in various fields, including as chiral auxiliaries in asymmetric synthesis and as protective groups for 1,2-amino alcohols .

Synthesis Analysis

The synthesis of oxazolidin-2-ones can be approached through various synthetic methods, with a focus on the mechanistic and stereochemical outcomes. The papers provided do not detail the synthesis of 4-(2-Chlorophenyl)-1,3-oxazolidin-2-one specifically, but they do discuss the synthesis of related compounds. For example, the discovery of D5D inhibitors involved the optimization of the 1,3-oxazolidin-2-one scaffold, leading to the synthesis of potent compounds with improved metabolic stability . Another paper describes the synthesis of a thiazolidinone derivative, which, while not an oxazolidinone, shares a similar heterocyclic structure and could provide insights into the synthesis of related compounds .

Molecular Structure Analysis

The molecular structure of oxazolidin-2-ones is characterized by a five-membered ring containing nitrogen and oxygen atoms. The papers discuss the crystal structures of various oxazolidinone derivatives, which are influenced by inter- and intramolecular hydrogen bonding, as well as weak interactions such as C-H···O, C-H···π, and π-π stacking interactions . These structural features are crucial for the stability and reactivity of the compounds.

Chemical Reactions Analysis

Oxazolidin-2-ones exhibit a range of reactivities, as evidenced by the unusual reactivity of a stable 3-oxazolidinylidenethiophen-2-one, which includes C- and O-alkylation, Michael addition, and other reactions leading to complex fused-ring products . The reactivity patterns of oxazolidinones are important for their applications in synthetic chemistry and drug development.

Physical and Chemical Properties Analysis

The physical and chemical properties of oxazolidin-2-ones can vary significantly depending on the substituents attached to the core ring. For instance, the specific rotation of an oxazolidin-2-one derivative is highly solvent-dependent, indicating that the chiroptical properties can be influenced by the environment . Additionally, oxazolidinones have been found to cause translational inaccuracy in vivo, which is a significant property in the context of antibiotic action .

Scientific Research Applications

Antimicrobial Properties and Clinical Development 4-(2-Chlorophenyl)-1,3-oxazolidin-2-one, as part of the oxazolidinones class, exhibits unique antimicrobial properties through the inhibition of protein synthesis. This class is noted for its bacteriostatic activity against a wide range of pathogens, including methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant enterococci, and penicillin-resistant Streptococcus pneumoniae. Linezolid, a prominent member of this class, has shown favorable pharmacokinetic properties, including nearly complete oral bioavailability, and has demonstrated significant efficacy in treating infections caused by gram-positive bacteria. Its clinical utility, however, hinges on the outcomes of ongoing phase III trials, which are exploring its potential as an alternative to other antibacterials for serious infections caused by resistant organisms. The oxazolidinone nucleus's further modification could yield derivatives with enhanced potency and broader activity spectra (Diekema & Jones, 2000).

Environmental Impact and Toxicity Research assessing the environmental impact of chlorophenol compounds, which share a structural component with 4-(2-Chlorophenyl)-1,3-oxazolidin-2-one, has shown moderate toxicity levels to aquatic and mammalian life. The environmental persistence of these compounds varies based on the presence of adapted microflora capable of biodegradation. Notably, certain chlorophenols exhibit strong organoleptic effects, which can significantly impact aquatic ecosystems (Krijgsheld & Gen, 1986).

Innovative Oxazolidinone Derivatives Efforts to develop new oxazolidinone-based antibacterial agents with improved profiles are ongoing. Recent patents highlight significant research by private companies to identify key activity features, building upon previous findings from Pharmacia & Upjohn. A vast array of oxazolidinone derivatives are currently under study, indicating the potential for new compounds to reach the market soon. These developments underscore the importance of oxazolidinones in addressing the need for new antibacterial therapies (Poce et al., 2008).

Phosphorylated 1,3-Azoles Synthesis and Properties Research into the synthesis and transformation of 4-phosphorylated derivatives of 1,3-azoles, including oxazoles and similar compounds, has revealed their significant chemical and biological properties. These derivatives are synthesized using various methods, including the use of phosphorus halides and cross-coupling reactions. Their biological activities, such as insecticidal, antiblastic, and antihypertensive effects, highlight the diverse potential applications of these compounds in medicinal chemistry and agriculture (Abdurakhmanova et al., 2018).

Mechanism of Action

For biologically active compounds, the mechanism of action describes how the compound interacts with biological systems. It could involve binding to a specific receptor, inhibiting an enzyme, or interacting with DNA .

Safety and Hazards

This involves understanding the toxicity, flammability, and environmental impact of the compound. Material safety data sheets (MSDS) often provide this information .

Future Directions

This involves predicting or proposing future research directions. This could be based on the current uses of the compound, its limitations, or potential new applications .

properties

IUPAC Name

4-(2-chlorophenyl)-1,3-oxazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClNO2/c10-7-4-2-1-3-6(7)8-5-13-9(12)11-8/h1-4,8H,5H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGPSSXIVJLVPMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC(=O)O1)C2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Chlorophenyl)-1,3-oxazolidin-2-one

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